molecular formula C12H13FO4 B12077719 Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

Cat. No.: B12077719
M. Wt: 240.23 g/mol
InChI Key: BSFJBEOFSWDDLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate typically involves the following steps :

    Starting Material: 3-Fluoro-5-methoxyphenol.

    Reaction with Ethyl Chloroacetate: Dissolve 3-Fluoro-5-methoxyphenol in ethanol and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate and stir at room temperature for 24 hours.

    Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

    Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the ethyl ester of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid as a white solid (yield70%).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The specific mechanism of action for Ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in its biological activities. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

ethyl 3-(3-fluoro-5-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)8-4-9(13)6-10(5-8)16-2/h4-6H,3,7H2,1-2H3

InChI Key

BSFJBEOFSWDDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)OC

Origin of Product

United States

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